molecular formula C5H10O3 B566046 Diethyl carbonate-13C5 CAS No. 1078126-79-0

Diethyl carbonate-13C5

Cat. No.: B566046
CAS No.: 1078126-79-0
M. Wt: 123.094
InChI Key: OIFBSDVPJOWBCH-CVMUNTFWSA-N
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Description

Diethyl carbonate-13C5 is a stable isotopic form of diethyl carbonate, where five carbon atoms are replaced with the carbon-13 isotope. This compound is a colorless, flammable liquid with a fruity odor. It is widely used in various industries, including pharmaceuticals, cosmetics, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl carbonate-13C5 can be synthesized through several methods:

    Phosgenation of Ethanol: This method involves reacting phosgene with ethanol, producing hydrogen chloride as a byproduct.

    Oxidative Carbonylation of Ethanol: This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst.

    Transesterification of Carbonate: This method involves the reaction of dimethyl carbonate with ethanol.

    Alcoholysis of Urea: This method involves the reaction of urea with ethanol, producing diethyl carbonate and ammonia.

    Ethanolysis of Carbon Dioxide: This method involves the direct reaction of carbon dioxide with ethanol.

    Ethyl Nitrite Route: This method involves the reaction of ethyl nitrite with carbon monoxide.

Industrial Production Methods

Industrial production of this compound typically involves the oxidative carbonylation of ethanol or the transesterification of dimethyl carbonate due to their relatively safer and more efficient processes .

Chemical Reactions Analysis

Types of Reactions

Diethyl carbonate-13C5 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form carbon dioxide and ethanol.

    Reduction: It can be reduced to form ethanol and carbon monoxide.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products

    Oxidation: Carbon dioxide and ethanol.

    Reduction: Ethanol and carbon monoxide.

    Substitution: Various esters and ethers.

Scientific Research Applications

Diethyl carbonate-13C5 has numerous scientific research applications:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is used in the formulation of pharmaceuticals.

    Industry: It is used in the production of polymers and polycarbonates.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Carbonate-13C3: Similar to diethyl carbonate-13C5 but with methyl groups instead of ethyl groups.

    Ethylene Carbonate-13C3: Similar to this compound but with an ethylene group instead of ethyl groups.

    Propylene Carbonate-13C3: Similar to this compound but with a propylene group instead of ethyl groups.

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Properties

IUPAC Name

di(1,2-13C2)ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFBSDVPJOWBCH-CVMUNTFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]O[13C](=O)O[13CH2][13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745911
Record name Bis[(~13~C_2_)ethyl] (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078126-79-0
Record name Bis[(~13~C_2_)ethyl] (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1078126-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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